6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a chemical compound characterized by its bromine atom and triazolo-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method includes the cyclization of a brominated precursor with a formylating agent[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazolo-pyrimidine ring play crucial roles in these interactions, affecting various biological pathways.
Comparison with Similar Compounds
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
6-Fluoro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Uniqueness: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde stands out due to its bromine atom, which imparts unique chemical properties compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity and binding affinity makes it particularly useful in specific applications.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCYGKVKFIXRMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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